molecular formula C7H4ClN3 B1614945 5-Chloropyrido[2,3-d]pyridazine CAS No. 23590-58-1

5-Chloropyrido[2,3-d]pyridazine

Cat. No. B1614945
CAS RN: 23590-58-1
M. Wt: 165.58 g/mol
InChI Key: PYUCWBMGSCOWQF-UHFFFAOYSA-N
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Description

5-Chloropyrido[2,3-d]pyridazine is a heterocyclic organic compound with a molecular formula of C7H4ClN3 . It is a derivative of pyridazine, which is a heterocycle that contains two adjacent nitrogen atoms . Pyridazine-based systems have been shown to have numerous practical applications and are present in some commercially available drugs and agrochemicals .


Synthesis Analysis

Pyrido[2,3-d]pyridazin-5-one and -8-one have been synthesized by several methods and converted into 5- and 8-chloropyrido[2,3-d]pyridazine . These compounds were also prepared by dehydrazination of the requisite chlorohydrazino-pyrido[2,3-d]pyridazines .


Molecular Structure Analysis

The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .


Chemical Reactions Analysis

Some nucleophilic reactions of the chloropyrido[2,3-d]pyridazines have been studied . Cyclization of 5- and 8-hydrazino- and 5,8-dihydrazino-pyrido[2,3-d]pyridazine with formic acid has led to the new heterocyclic compounds pyrido[2,3-d]- and pyrido[3,2-d]-s-triazolo[4,3-d]pyridazine .


Physical And Chemical Properties Analysis

5-Chloropyrido[2,3-d]pyridazine has a molecular weight of 165.5798 . More detailed physical and chemical properties are not available in the sources.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 5-Chloropyrido[2,3-d]pyridazine has been synthesized using various methods, including the conversion from pyrido[2,3-d]pyridazin-5-one and -8-one. These processes involve nucleophilic reactions and cyclization with formic acid, leading to new heterocyclic compounds (Paul & Rodda, 1969).

  • Chemical Reactions and Derivatives : A range of chemical syntheses has been performed to create derivatives of pyridazine, including imidazo[4,5-d]pyridazine and v-triazolo[4,5-d]-pyridazine nucleosides. These syntheses involve reactions with various nucleosides, leading to different biological activities and chemical properties (Bussolari et al., 1993).

Biological and Pharmacological Research

  • Biological Evaluation : Pyridazine derivatives, including 5-Chloropyrido[2,3-d]pyridazine, have been synthesized and evaluated for their biological activities. For example, certain derivatives have been studied for their analgesic and anti-inflammatory activities in experimental animals (Husain et al., 2017).

  • Antibacterial Properties : Various pyridazine derivatives have demonstrated antibacterial activities. For instance, thieno[2,3-c]pyridazines synthesized using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine have shown effectiveness against certain bacteria (Al-Kamali et al., 2014).

Advanced Applications in Chemistry

  • Metal Coordination and Complex Formation : Some pyridazine compounds, such as 3,6-di(pyridin-2-yl)pyridazines, have shown the ability to coordinate with metals like copper(I) or silver(I), forming complex structures. This property is significant in the context of creating metal complexes with specific geometric arrangements (Hoogenboom et al., 2006).

  • Structural Analysis and Characterization : Detailed structural characterizations of pyridazine derivatives, including 5-Chloropyrido[2,3-d]pyridazine, have been conducted using techniques like X-ray diffraction, NMR, and mass spectral studies. These studies provide insights into the molecular structure and intermolecular interactions of these compounds (Sallam et al., 2021).

Mechanism of Action

While the specific mechanism of action for 5-Chloropyrido[2,3-d]pyridazine is not explicitly mentioned in the sources, pyridazine derivatives have been shown to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

Safety and Hazards

The safety data sheet for 5-Chloropyrido[2,3-d]pyridazine indicates that it is a substance that requires caution. It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

5-chloropyrido[2,3-d]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3/c8-7-5-2-1-3-9-6(5)4-10-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUCWBMGSCOWQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=NC=C2N=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178237
Record name 5-Chloropyrido(2,3-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloropyrido[2,3-d]pyridazine

CAS RN

23590-58-1
Record name 5-Chloropyrido(2,3-d)pyridazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023590581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloropyrido(2,3-d)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloropyrido[2,3-d]pyridazine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99GVT2U82S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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